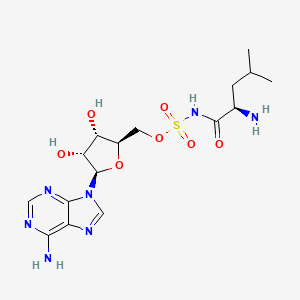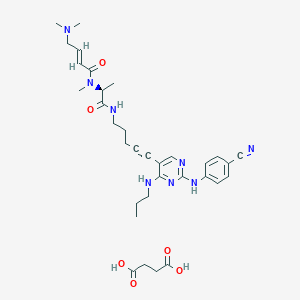![molecular formula C24H19N3O2 B8069189 8-benzyl-2-(furan-2-ylmethyl)-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B8069189.png)
8-benzyl-2-(furan-2-ylmethyl)-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
8-benzyl-2-(furan-2-ylmethyl)-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Scientific Research Applications
8-benzyl-2-(furan-2-ylmethyl)-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a crucial role in maintaining the pluripotency of embryonic stem cells by inhibiting protein kinase D . In medicine, it has potential therapeutic applications due to its ability to modulate specific signaling pathways. In industry, it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-benzyl-2-(furan-2-ylmethyl)-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one involves the inhibition of protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation . The molecular targets of this compound include the various isoforms of protein kinase D, such as PKD1, PKD2, and PKD3. By inhibiting these targets, this compound helps maintain the undifferentiated state of embryonic stem cells.
Comparison with Similar Compounds
8-benzyl-2-(furan-2-ylmethyl)-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one can be compared with other protein kinase D inhibitors. Similar compounds include CID755673 and other small molecule inhibitors that target protein kinase D. What sets this compound apart is its ability to maintain the pluripotency of embryonic stem cells, making it a valuable tool in stem cell research .
Properties
IUPAC Name |
8-benzyl-2-(furan-2-ylmethyl)-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c28-24-21(15-19-12-7-13-29-19)26-23-20(14-17-8-3-1-4-9-17)25-22(16-27(23)24)18-10-5-2-6-11-18/h1-13,16,25H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFSEVFXVCFYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3N=C(C(=O)N3C=C(N2)C4=CC=CC=C4)CC5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=C3N=C(C(=O)N3C=C(N2)C4=CC=CC=C4)CC5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[[amino(azaniumyl)methylidene]amino]heptylazanium;sulfate](/img/structure/B8069119.png)


![3-chloro-N-[(3-chloro-5-fluoroanilino)-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino]methylidene]benzamide](/img/structure/B8069143.png)

![(2Z)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B8069164.png)
![2-[3-[(5-cyano-4-oxo-6-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid](/img/structure/B8069170.png)
![2-benzyl-6,8-diphenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B8069178.png)


![(5Z)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B8069197.png)


![cyclo[DL-Abu-D-N(Me)Ala-DL-N(Et)Val-Val-N(Me)Leu-Ala-DL-Ala-N(Me)Leu-DL-N(Me)Leu-N(Me)Val-N(Me)Bmt(E)]](/img/structure/B8069211.png)
